

Application Notes and Protocols for Calcium Imaging Assays with HC-067047

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Compound of Interest

Compound Name: HC-067047

Cat. No.: B1672955

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Introduction

HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation.[1]

Dysregulation of TRPV4 activity has been implicated in various pathological conditions, making it an attractive target for drug development. Calcium imaging assays are a powerful tool to study the function of ion channels like TRPV4 and to screen for and characterize potential modulators. This document provides detailed application notes and protocols for utilizing **HC-067047** in calcium imaging assays to investigate TRPV4 channel activity.

Mechanism of Action of HC-067047

HC-067047 acts as a reversible and noncompetitive antagonist of the TRPV4 channel.[2][3] It effectively blocks calcium influx mediated by TRPV4 activation in response to a wide range of stimuli, including synthetic agonists such as 4 α -phorbol 12,13-didecanoate (4 α -PDD) and GSK1016790A, as well as physical stimuli like heat and osmotic changes.[2] Its high potency and selectivity for TRPV4 over other TRP channels make it a valuable pharmacological tool for isolating and studying TRPV4-specific functions.[2][4]

Quantitative Data

The following tables summarize the inhibitory potency of **HC-067047** against TRPV4 from different species and its selectivity over other related TRP channels.

Table 1: Inhibitory Potency (IC₅₀) of **HC-067047** against TRPV4 Orthologs

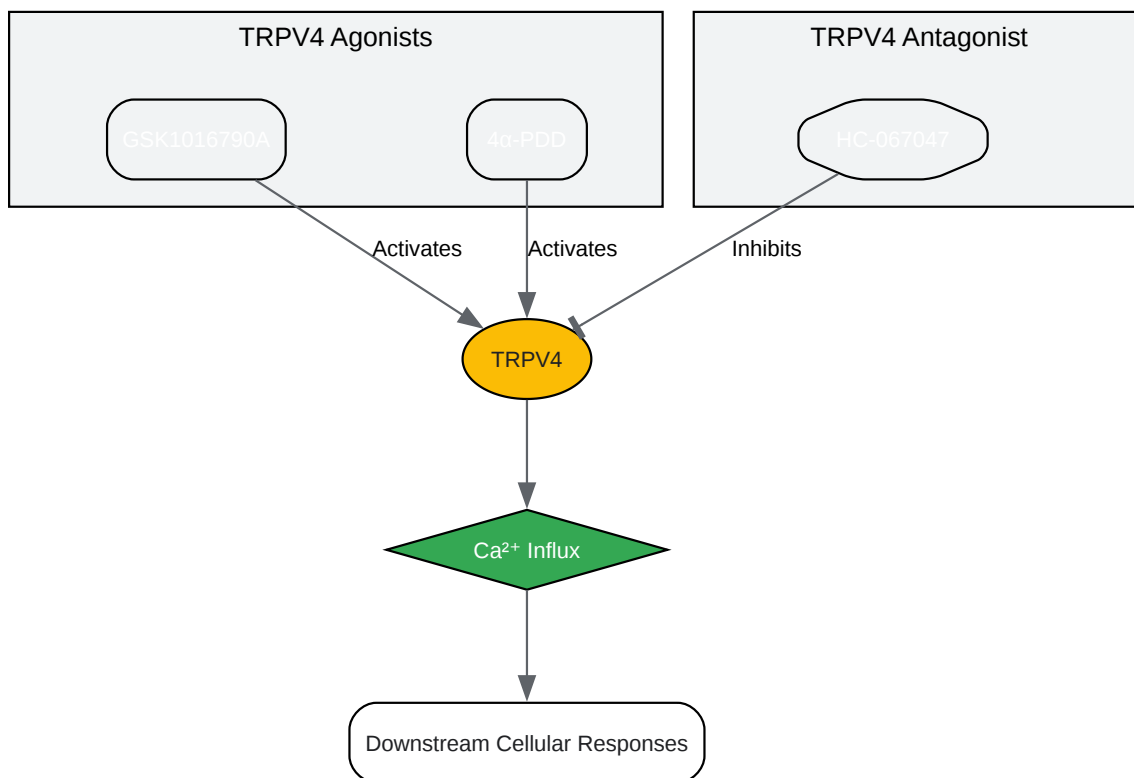
Species	IC ₅₀ (nM)	Reference
Human	48 ± 6	[2]
Rat	133 ± 25	[2]
Mouse	17 ± 3	[2]
Mouse (endogenous, urothelial cells vs. 4α-PDH)	22 ± 1	[2]

Table 2: Selectivity of **HC-067047**

Channel	Fold Selectivity vs. hTRPV4 (IC ₅₀)	Reference
TRPV1	>100-fold	[2]
TRPV2	>100-fold	[2]
TRPV3	>100-fold	[2]
TRPM8	~10-fold	[2]
hERG	~10-fold	[2]

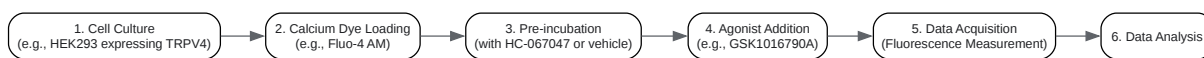
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of TRPV4 activation and the general workflow for a calcium imaging assay using **HC-067047**.



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Caption: TRPV4 channel activation by agonists leading to calcium influx and its inhibition by **HC-067047**.



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Caption: General experimental workflow for a calcium imaging assay with **HC-067047**.

Experimental Protocols

This section provides a detailed protocol for a calcium imaging assay to assess the inhibitory effect of **HC-067047** on TRPV4 activation in a cell-based model. This protocol is optimized for Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing a TRPV4 ortholog and using the calcium-sensitive dye Fluo-4 AM.

Materials and Reagents

- HEK293 cells expressing the TRPV4 channel of interest
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Poly-D-lysine coated 96-well black-wall, clear-bottom plates
- **HC-067047**
- TRPV4 agonist (e.g., GSK1016790A or 4 α -PDD)

- Fluo-4 AM
- Pluronic F-127 (20% solution in DMSO)
- Probenecid (optional)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer, pH 7.4)

Equipment

- Fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation 3) or a fluorescence microscope equipped for live-cell imaging.
- Cell culture incubator (37°C, 5% CO₂)
- Microplate washer (optional)
- Multichannel pipette

Stock Solution Preparation

- **HC-067047** Stock Solution: Prepare a 10 mM stock solution of **HC-067047** in anhydrous DMSO. Aliquot and store at -20°C.[4][5] Subsequent dilutions should be made in Assay Buffer to the desired final concentrations.
- TRPV4 Agonist Stock Solution:
 - GSK1016790A: Prepare a 1 mM stock solution in DMSO. The final working concentration typically ranges from 1 to 100 nM.[6]
 - 4α-PDD: Prepare a 10 mM stock solution in DMSO. The final working concentration typically ranges from 1 to 10 μM.[1][7]
- Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

Experimental Procedure

- Cell Plating:
 - The day before the assay, seed the TRPV4-expressing HEK293 cells into a poly-D-lysine coated 96-well black-wall, clear-bottom plate at a density of 40,000-80,000 cells per well.
 - Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment and formation of a near-confluent monolayer.
- Dye Loading:
 - Prepare the Fluo-4 AM loading solution. For each 10 mL of Assay Buffer, add 10 µL of 1 mM Fluo-4 AM stock solution and 10 µL of 20% Pluronic F-127.[8] If using, add probenecid to a final concentration of 2.5 mM to inhibit dye extrusion.[9]
 - Aspirate the culture medium from the cell plate.
 - Wash the cells once with 100 µL of Assay Buffer per well.
 - Add 50 µL of the Fluo-4 AM loading solution to each well.
 - Incubate the plate at 37°C for 60 minutes in the dark.
- Compound Pre-incubation:
 - During the dye loading incubation, prepare a plate with various concentrations of **HC-067047** (e.g., 0.1 nM to 10 µM) in Assay Buffer. Also, include a vehicle control (DMSO at the same final concentration as in the **HC-067047** dilutions).
 - After the dye loading incubation, wash the cells three times with 100 µL of Assay Buffer per well to remove extracellular dye.
 - Add 80 µL of the appropriate **HC-067047** dilution or vehicle control to each well.
 - Incubate the plate at room temperature for 15-30 minutes in the dark.
- Agonist Addition and Fluorescence Measurement:

- Prepare the TRPV4 agonist solution at a concentration that is 5X the desired final concentration in Assay Buffer. The final concentration should be at or near the EC80 to provide a sufficient window for observing inhibition. For GSK1016790A, a final concentration of ~20 nM is often suitable.^[10]
- Set up the fluorescence microplate reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) at 1-second intervals.
- Record a baseline fluorescence for 10-20 seconds.
- Using the instrument's automated liquid handling, add 20 µL of the 5X agonist solution to each well.
- Continue recording the fluorescence intensity for at least 3-5 minutes to capture the peak calcium response and its subsequent decay.
- Data Analysis:
 - The change in fluorescence intensity (ΔF) is typically calculated as the peak fluorescence after agonist addition minus the baseline fluorescence ($F_{\text{peak}} - F_{\text{baseline}}$).
 - Normalize the response in the **HC-067047**-treated wells to the vehicle control response (set as 100% activation).
 - Plot the normalized response against the logarithm of the **HC-067047** concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value of **HC-067047**.

Conclusion

HC-067047 is a valuable pharmacological tool for studying the role of the TRPV4 ion channel in cellular physiology and pathophysiology. The provided protocols for calcium imaging assays offer a robust and reproducible method for characterizing the inhibitory activity of **HC-067047** and can be adapted for screening and identifying novel TRPV4 modulators. Careful optimization of cell density, dye loading conditions, and agonist concentration is recommended to achieve the best results for your specific experimental setup.

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